

Preclinical Profile of CX-6258 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: CX-6258 hydrochloride

Cat. No.: B10761755

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Introduction

CX-6258 hydrochloride is a potent, orally bioavailable, small molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), a group of serine/threonine kinases implicated in the regulation of cell survival and proliferation.^{[1][2]} Overexpression of Pim kinases has been identified in a variety of hematological and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical data available for **CX-6258 hydrochloride**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key studies.

Core Data Summary

Biochemical and Cellular Activity

CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms and exhibits broad anti-proliferative effects across a range of human cancer cell lines.

Target	IC50 (nM)
Pim-1	5 ^{[3][4]}
Pim-2	25 ^{[3][4]}
Pim-3	16 ^{[3][4]}

Table 1: Biochemical Potency of CX-6258 against Pim Kinases.[3][4]

Cell Line	Cancer Type	IC50 (μM)
Acute Leukemia		
MV-4-11	Acute Myeloid Leukemia	0.02[3]
...	(Additional leukemia cell lines)	0.02 - 3.7[3]
Solid Tumors		
PC-3	Prostate Adenocarcinoma	0.452[5]
...	(Other solid tumor cell lines)	Data within 0.02 - 3.7 range[3]

Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines.[3][5]

In Vivo Efficacy

In preclinical xenograft models, orally administered **CX-6258 hydrochloride** has demonstrated significant dose-dependent tumor growth inhibition.

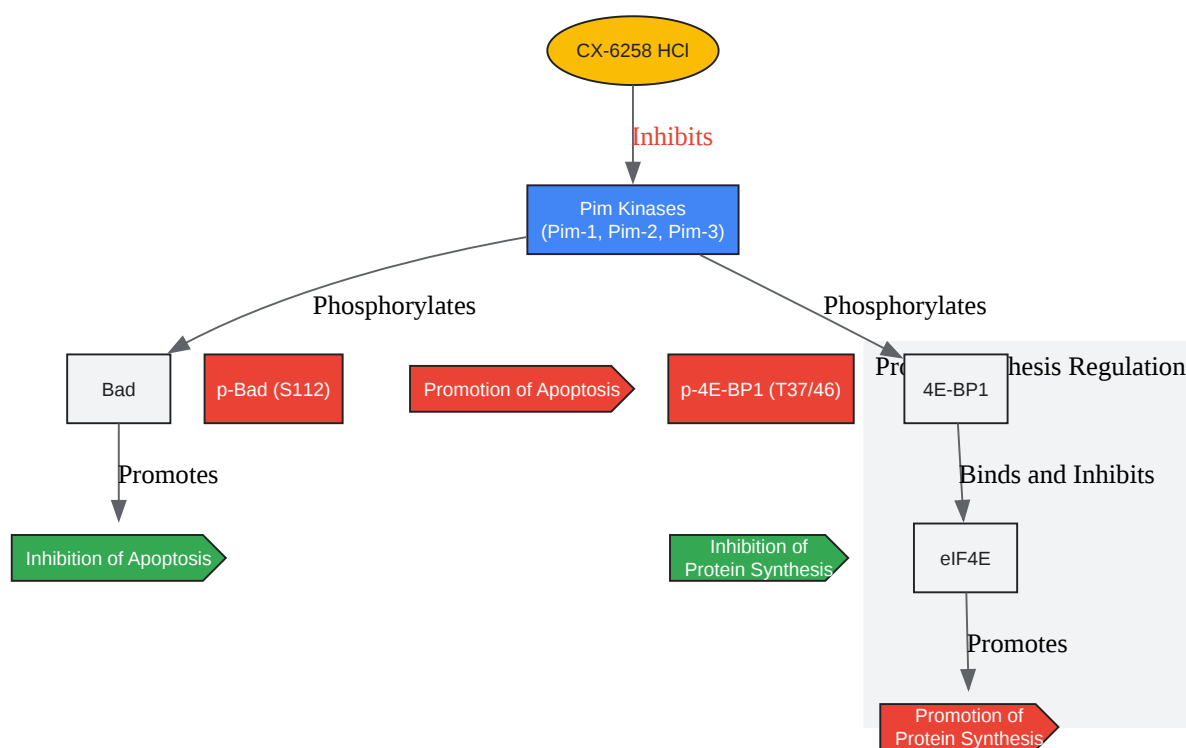
Animal Model	Tumor Type	Dosing Regimen	Tumor Growth Inhibition (TGI)
Nude Mice	MV-4-11 (AML) Xenograft	50 mg/kg, p.o., daily	45%[5]
Nude Mice	MV-4-11 (AML) Xenograft	100 mg/kg, p.o., daily	75%[5]
Nude Mice	PC-3 (Prostate) Xenograft	50 mg/kg, p.o., daily	51%[5]

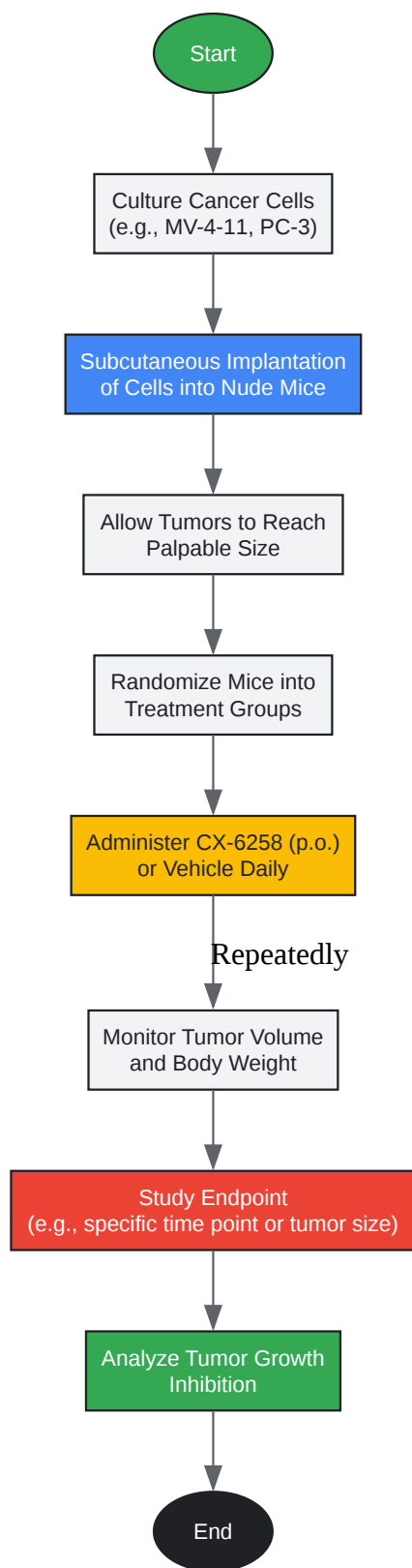
Table 3: In Vivo Anti-tumor Efficacy of CX-6258.[5]

Pharmacokinetic data (C_{max}, T_{max}, AUC, bioavailability) for preclinical models were not available in the public domain at the time of this review.

Signaling Pathway Analysis

CX-6258 exerts its anti-tumor effects by inhibiting the phosphorylation of key downstream substrates of Pim kinases, thereby promoting apoptosis and inhibiting protein synthesis. A primary mechanism involves the inhibition of Bad (Bcl-2-associated death promoter) phosphorylation at serine 112 and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) phosphorylation at threonine 37 and 46.[3][5]





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